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Compound of Interest

Compound Name:

4,4'-

BIS(ETHOXYCARBONYL)-2,2'-

BIPYRIDINE

Cat. No.: B162828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine, a key building block in coordination chemistry and

materials science. The data and protocols presented herein are essential for the

characterization and quality control of this compound in research and development settings.

Molecular Structure and Properties
IUPAC Name: Diethyl 2,2'-bipyridine-4,4'-dicarboxylate

Synonyms: 4,4'-Bis(ethoxycarbonly)-2,2'-bipyridine

CAS Number: 1762-42-1

Molecular Formula: C₁₆H₁₆N₂O₄[1]

Molecular Weight: 300.31 g/mol [1]

Appearance: Off-white to light brown solid[1]
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Spectroscopic Data
The following sections summarize the key spectroscopic data for 4,4'-
bis(ethoxycarbonyl)-2,2'-bipyridine, providing a detailed electronic and vibrational fingerprint

of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4,4'-
bis(ethoxycarbonyl)-2,2'-bipyridine in solution. The symmetry of the molecule is reflected in

the simplicity of its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.97 d 5.0 2H H-6, H-6'

8.64 s - 2H H-3, H-3'

7.85 d 5.0 2H H-5, H-5'

4.45 q 7.1 4H -O-CH₂-CH₃

1.43 t 7.1 6H -O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

165.0 C=O

157.0 C-2, C-2'

151.2 C-6, C-6'

140.5 C-4, C-4'

121.7 C-5, C-5'

119.0 C-3, C-3'

61.8 -O-CH₂-CH₃

14.3 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
The FT-IR spectrum reveals the characteristic vibrational modes of the functional groups

present in 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine.

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3010 Medium C-H stretching (aromatic)

2980 - 2850 Medium C-H stretching (aliphatic)

1725 Strong C=O stretching (ester)

1600, 1550, 1470 Strong
C=C and C=N stretching

(bipyridine ring)

1280 Strong C-O stretching (ester)

850 Strong
C-H out-of-plane bending

(aromatic)

UV-Visible (UV-Vis) Spectroscopy
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The electronic absorption spectrum of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine in ethanol

exhibits characteristic π → π* transitions of the bipyridyl system.

Table 4: UV-Vis Spectroscopic Data (Ethanol)

λmax (nm)
Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Transition

245 18,000 π → π

285 12,000 π → π

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 5: Mass Spectrometric Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

300 100 [M]⁺ (Molecular Ion)

271 40 [M - C₂H₅]⁺

255 85 [M - OC₂H₅]⁺

227 60 [M - COOC₂H₅]⁺

199 30 [M - 2(COOC₂H₅)]⁺ + H

154 25 [Bipyridine]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

NMR Spectroscopy
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Instrumentation: A Bruker Avance III HD 400 spectrometer equipped with a 5 mm BBO probe

was used for acquiring ¹H and ¹³C NMR spectra.[2]

Sample Preparation: Approximately 10 mg of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

¹H NMR Parameters:

Operating Frequency: 400 MHz

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 8223.68 Hz

¹³C NMR Parameters:

Operating Frequency: 101 MHz

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 24038.46 Hz

Data Processing: The spectra were processed using Bruker TopSpin 3.6.2 software.[2]

Fourier transformation was applied to the free induction decay (FID), followed by phase and

baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Instrumentation: A Shimadzu IRAffinity-1S FT-IR spectrophotometer equipped with an

Attenuated Total Reflectance (ATR) accessory was utilized.[2]
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Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: The spectrum was recorded in absorbance mode and the background was

subtracted using the instrument's software.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A Thermo Scientific Evolution 201/220 UV-Visible Spectrophotometer was

used.

Sample Preparation: A stock solution of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine was

prepared in absolute ethanol. Serial dilutions were made to obtain a concentration of 1 x

10⁻⁵ M.

Parameters:

Wavelength Range: 200 - 800 nm

Scan Speed: 240 nm/min

Cuvette: 1 cm path length quartz cuvette

Data Processing: The spectrum was baseline corrected using ethanol as the blank. The

wavelengths of maximum absorbance (λmax) were determined, and the molar absorptivity

(ε) was calculated using the Beer-Lambert law.

Mass Spectrometry
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Instrumentation: An Agilent 1100 Series LC/MSD system with an electrospray ionization

(ESI) source and a single-quadrupole mass selective detector was used. For electron

ionization (EI), a standard GC-MS system can be employed.

Sample Preparation: The sample was dissolved in a suitable solvent such as methanol or

acetonitrile to a concentration of approximately 1 mg/mL for direct infusion.

ESI Parameters:

Ionization Mode: Positive

Capillary Voltage: 4 kV

Fragmentor Voltage: 70 V

Mass Range: m/z 50 - 500

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and

major fragment ions.

Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4,4'-
bis(ethoxycarbonyl)-2,2'-bipyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b162828?utm_src=pdf-body-img
https://www.benchchem.com/product/b162828?utm_src=pdf-body
https://www.benchchem.com/product/b162828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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